6-Oxo-octahydro-isoindole-1-carboxylic acid
Description
Properties
IUPAC Name |
6-oxo-1,2,3,3a,4,5,7,7a-octahydroisoindole-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c11-6-2-1-5-4-10-8(9(12)13)7(5)3-6/h5,7-8,10H,1-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBKKCGVMTVFMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC2C1CNC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901238047 | |
| Record name | 1H-Isoindole-1-carboxylic acid, octahydro-6-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901238047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1403766-63-1 | |
| Record name | 1H-Isoindole-1-carboxylic acid, octahydro-6-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1403766-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Isoindole-1-carboxylic acid, octahydro-6-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901238047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrogenation of Methyl 3-oxo-1H-isoindolin-1-carboxylate
One of the most straightforward approaches to the octahydroisoindole scaffold is the catalytic hydrogenation of methyl 3-oxo-1H-isoindolin-1-carboxylate. This method was reported by Beeley and Rockell and further elaborated in recent literature:
- Procedure : The substrate is subjected to hydrogenation under atmospheric pressure using platinum oxide as a catalyst.
- Outcome : This yields a mixture of stereoisomers with a cis-fused octahydroisoindole-1-carboxylic acid system as the major product (96:4 ratio).
- Isolation : The major stereoisomer is separated by column chromatography.
- Stereochemical Confirmation : NMR experiments confirm the relative cis orientation of the bridgehead hydrogens.
- Subsequent Transformations : Protection of the amino group enhances the electrophilicity of the lactam carbonyl, enabling reduction to a methylene group using diisobutylaluminum hydride and triethylsilane.
This method provides a reliable route to the bicyclic core with high stereoselectivity.
Cycloaddition Reactions (Diels-Alder Approach)
Cycloaddition strategies, particularly Diels-Alder reactions, have been employed to construct the bicyclic octahydroisoindole skeleton:
- Example : Diels-Alder reaction of pyroglutaminol or proline derivatives with cyclopentadiene yields the bicyclic skeleton with cis relative disposition of hydrogen atoms at the ring junction.
- Yield : Reported yields are around 67% for intermediate bicyclic adducts.
- Stereochemistry : The cycloaddition step typically controls the stereochemical outcome, although detailed stereochemical data and subsequent transformations are sometimes limited in reports.
- Advancements : High-pressure-promoted Diels-Alder reactions have been described to improve efficiency and selectivity.
This approach allows rapid assembly of the bicyclic framework but may require further functional group manipulations to achieve the 6-oxo functionality.
Stepwise Synthetic Routes Involving α-Metallation and Protection Strategies
- α-Metallation : The preparation of isoindoline-1-carboxylic acid derivatives via α-metallation of suitably protected isoindoline precursors has been reported.
- Protection and Reduction : Amino protection improves electrophilicity of the lactam carbonyl, facilitating selective reductions.
- Sequential Steps : These involve hydrogenation, protection, reduction, and cyclization steps to build the bicyclic system with desired oxidation states.
This multi-step approach offers versatility for introducing diverse substituents and controlling stereochemistry.
Novel Processes Involving Chlorinated Intermediates and Phthalimido Derivatives
A patented process describes the preparation of related isoindole derivatives via:
- Key Steps :
- Reaction of cyclohexenone with sulfuryl chloride and a hindered base to form chlorinated intermediates.
- Subsequent reactions with chiral amines and phthalimido derivatives to build the bicyclic framework.
- Mechanistic Insight : These steps involve selective chlorination, amination, and cyclization to achieve the isoindole carboxylic acid skeleton.
- Application : Though specific to related compounds, this process highlights the utility of chlorinated intermediates in constructing bicyclic isoindole systems.
Crystallization and Purification Techniques
- Recrystallization from ethyl acetate–ethanol mixtures is commonly used to isolate pure epimers of octahydro-isoindole derivatives.
- Monitoring by thin-layer chromatography (TLC) ensures completion of reactions before workup.
- Physical methods such as vortexing, ultrasound, or hot water baths assist in dissolving intermediates and final products during formulation.
Data Table: Summary of Preparation Methods
Research Findings and Notes
- The hydrogenation method is the most direct and stereoselective for obtaining the cis-fused bicyclic system.
- Cycloaddition reactions provide efficient ring construction but may require further steps for oxidation state adjustments.
- Organocatalytic approaches offer enantioselectivity but are more complex and less commonly applied to this exact compound.
- Protection and reduction strategies are crucial for functional group transformations and stereochemical control.
- Patented methods suggest alternative synthetic routes using halogenated intermediates, expanding synthetic versatility.
- Physical methods such as ultrasound and vortexing aid in dissolution and formulation during synthesis and purification stages.
- Comprehensive characterization including NMR, IR, and X-ray crystallography is essential to confirm structure and stereochemistry.
This detailed synthesis overview reflects current knowledge from diverse scientific literature and patents, offering a professional and authoritative guide to the preparation of 6-oxo-octahydro-isoindole-1-carboxylic acid.
Chemical Reactions Analysis
Types of Reactions: 6-Oxo-octahydro-isoindole-1-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound's structure and enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits a range of pharmacological activities that make it a candidate for further research in drug development. Notably, it has been associated with:
- Anticancer Activity : Research indicates that derivatives of 6-Oxo-octahydro-isoindole-1-carboxylic acid can inhibit the growth of cancer cells. The indole framework is particularly significant in cancer therapeutics due to its ability to interact with various biological receptors, influencing pathways related to cell proliferation and apoptosis.
- Antimicrobial Properties : The compound has shown effectiveness against various pathogens, suggesting its potential as an antimicrobial agent. Its structure allows for interactions with microbial enzymes, disrupting their function and leading to cell death.
- Antidiabetic Effects : Studies have suggested that this compound may influence glucose metabolism, making it a candidate for developing antidiabetic medications. Its ability to modulate insulin sensitivity is particularly noteworthy.
- Antimalarial Activity : Preliminary studies indicate that this compound may have activity against malaria parasites, warranting further investigation into its mechanism of action and efficacy.
Organic Synthesis Applications
This compound serves as a versatile building block in organic synthesis:
- Synthesis of Derivatives : The compound can be modified to create various derivatives with tailored biological activities. This flexibility is crucial for developing new pharmaceuticals with improved efficacy and reduced side effects.
- Use in Nanotechnology : Its carboxylic acid functional group allows it to act as a surface modifier for nanoparticles, enhancing their dispersion and stability in various applications, including drug delivery systems and sensors.
Structural Similarities and Unique Aspects
The structural uniqueness of this compound enhances its stability and reactivity compared to similar compounds. A comparative analysis is provided in the table below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Indole-3-carboxylic acid | Simple indole structure | Well-studied for its role in plant biology |
| Isoindole-1-carboxylic acid | Contains a fused ring system | Known for unique reactivity patterns |
| Octahydroisoindole-1-carboxylic acid | Saturated ring system | Offers different stability and reactivity |
| This compound | Bicyclic structure | Enhanced stability and diverse biological activities |
Case Studies
Several studies have documented the pharmacological potential of this compound:
- Study on Anticancer Activity : A recent investigation demonstrated that derivatives of the compound exhibited significant cytotoxic effects on multiple cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics .
- Antimicrobial Efficacy Assessment : In vitro studies revealed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its broad-spectrum antimicrobial potential .
Mechanism of Action
The mechanism by which 6-Oxo-octahydro-isoindole-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic outcomes. The exact molecular targets and pathways depend on the specific derivative and its application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers: 5-Oxo vs. 6-Oxo Derivatives
The closest structural analog to 6-oxo-octahydro-isoindole-1-carboxylic acid is 5-oxo-octahydro-1H-isoindole-1-carboxylic acid (CAS: 1403766-54-0), which shares the same molecular formula (C₉H₁₃NO₃) and molar mass (183.2 g/mol) . The key distinction lies in the position of the ketone group:
| Property | 5-Oxo Derivative | 6-Oxo Derivative (Hypothetical) |
|---|---|---|
| Molecular Formula | C₉H₁₃NO₃ | C₉H₁₃NO₃ |
| Molar Mass (g/mol) | 183.2 | 183.2 (theoretical) |
| Ketone Position | 5-position | 6-position |
| Hydrogen Bonding Capacity | Moderate (due to ketone at 5) | Potentially altered steric/electronic effects |
The 5-oxo derivative’s ketone group at the 5-position creates a distinct electronic environment compared to the 6-oxo isomer. This positional difference may influence solubility, crystallinity, and interactions with biological targets.
Biological Activity
6-Oxo-octahydro-isoindole-1-carboxylic acid is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications, drawing on various research findings and case studies.
Chemical Structure and Properties
This compound has a complex molecular structure characterized by an isoindole core. The molecular formula is C₉H₁₃NO₃, with a molar mass of approximately 169.21 g/mol. This structure contributes to its reactivity and potential interactions within biological systems.
Enzyme Interaction Studies
The compound's ability to mimic peptide bonds suggests potential interactions with biological enzymes, particularly peptidases. Studies focusing on enzyme-substrate interactions indicate that compounds similar to this compound can influence enzyme activity and specificity . This characteristic is crucial for understanding its potential pharmacological applications.
Case Study: Peptidase Inhibition
In a study examining the inhibition of fatty acid synthase (FAS), related compounds demonstrated significant inhibitory activity. Although direct studies on this compound are sparse, its structural similarities suggest it may exhibit comparable enzyme inhibition properties .
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions. These methods require careful control of reaction conditions to yield high-purity products suitable for research and industrial applications. The compound is primarily utilized in peptide synthesis and medicinal chemistry, highlighting its relevance in pharmaceutical development.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Fmoc-5-oxo-octahydro-isoindole-1-carboxylic acid | C₁₁H₁₃N₃O₃ | Different position of the keto group |
| 6-Oxo-octahydroisoindole | C₉H₁₃NO₂ | Lacks the carboxylic acid group |
| 2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methylisoindole | C₁₄H₁₅NO₂ | Contains a methyl group; used in similar applications |
This table illustrates the distinct features of this compound compared to its analogs, emphasizing its potential utility in synthetic applications.
Q & A
Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?
- Methodological Answer : Design controlled degradation studies using buffered solutions (pH 1–13) and analyze degradation products via LC-MS. Compare kinetic models (zero-order vs. first-order) to identify degradation pathways. Cross-reference findings with computational tools (e.g., molecular dynamics simulations) to predict pH-sensitive moieties .
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Q. What strategies are effective for controlling stereochemistry during synthesis, particularly for the octahydro-isoindole core?
- Methodological Answer : Employ asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) during cyclization steps. Validate enantiomeric excess (ee) using chiral HPLC or polarimetry. For diastereomer separation, use preparative chromatography with cellulose-based chiral columns. X-ray crystallography (as in ) can confirm absolute configuration post-synthesis.
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Methodological Answer : Synthesize analogs with modifications to the isoindole ring (e.g., substituents at positions 3 or 5) or carboxylate group (e.g., esterification). Test analogs in parallel using high-throughput screening (HTS) platforms. Use molecular docking to correlate activity with binding affinity to target proteins (e.g., cyclooxygenase or histone deacetylases) .
Q. What advanced analytical techniques are recommended for characterizing degradation products or metabolites?
- Methodological Answer : High-resolution mass spectrometry (HR-MS) with electrospray ionization (ESI) identifies exact masses of degradation fragments. For structural elucidation, combine C NMR with 2D techniques (COSY, HSQC). Computational metabolomics tools (e.g., MetaSite) predict Phase I/II metabolites for targeted LC-MS/MS analysis .
Experimental Design & Data Analysis
Q. How should researchers design a systematic review to address conflicting bioactivity data in existing literature?
- Methodological Answer : Follow PRISMA guidelines for literature screening. Use databases like PubMed, SciFinder, and Web of Science with keywords: “this compound” + “bioactivity” + “kinetics.” Extract data into a standardized table (e.g., assay type, IC, cell line) and apply meta-analysis to identify outliers or methodological biases .
Q. What computational tools are effective for predicting the compound’s physicochemical properties and toxicity?
- Methodological Answer : Use in silico platforms:
Q. How can crystallographic data enhance understanding of this compound’s molecular interactions?
- Methodological Answer : Perform X-ray diffraction on single crystals grown via slow evaporation (e.g., ethanol/water mixtures). Analyze hydrogen bonding (e.g., carboxylic acid dimers) and π-π stacking interactions using software like Mercury. Compare with analogous structures (e.g., ) to identify conserved binding motifs.
Handling Challenges in Research
Q. What protocols mitigate instability during long-term storage of this compound?
Q. How can researchers address limited safety data for this compound in experimental settings?
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
